N-benzylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11/h1-8H,9H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWNLCSWRLEMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194974 | |
| Record name | 2-Pyrimidinamine, N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-59-9 | |
| Record name | 2-Pyrimidinamine, N-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4214-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrimidinamine, N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzylpyrimidin 2 Amine and Its Analogs
Classical and Modern Synthetic Routes for the Pyrimidine (B1678525) Core
The synthesis of the pyrimidine ring, a cornerstone of many biologically active compounds, has evolved significantly from classical condensation reactions to sophisticated, modern catalytic methods. ijsat.org The choice of synthetic pathway is typically dictated by the desired substitution pattern and the compatibility of functional groups. ijsat.org
Cyclization and Annulation Strategies for Pyrimidine Derivatives
Classical synthesis of the pyrimidine core has traditionally relied on the condensation of a three-carbon unit with an N-C-N unit. nih.govresearchgate.net The Pinner synthesis, a well-established method, involves the cyclocondensation of 1,3-dicarbonyl compounds, such as β-ketoesters or diketones, with amidines, urea, or guanidine (B92328), often under acidic or basic conditions. ijsat.orgresearchgate.net These methods are robust and effective for producing a variety of substituted pyrimidines. ijsat.org
Modern advancements have introduced more diverse and regioselective annulation strategies. These include various cycloaddition reactions and metal-catalyzed processes that offer greater efficiency and functional group tolerance. semanticscholar.org
Key modern annulation strategies include:
[3+3] Annulation: This strategy involves the reaction of a three-atom component with another three-atom component to form the six-membered pyrimidine ring. For instance, a copper-catalyzed [3+3] annulation of amidines with saturated ketones proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to yield pyrimidines. semanticscholar.orgorganic-chemistry.org
[3+2+1] Annulation: An eco-friendly approach involves the oxidative three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. organic-chemistry.org
Metal-Free Tandem Reactions: An NH4I-promoted three-component tandem reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) provides a metal-free route to substituted pyrimidines. organic-chemistry.org
Novel Annulations: Researchers have also developed innovative annulation techniques that utilize alkynes, nitriles, and diazonium salts to construct the pyrimidine ring, expanding the accessible structural diversity. ijsat.org A notable example is the one-pot cascade reaction of 1H-tetrazoles with aliphatic amines, which leads to the formation of pyrimidines fused to other heterocyclic rings like thiophenes and furans. nih.gov
Multi-Component Reactions in Pyrimidine Synthesis
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials. acs.orgresearchgate.netacs.org This approach avoids the isolation of intermediates, saving time, resources, and reducing waste. acs.org The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis, typically involving the condensation of an aldehyde, a β-ketoester, and urea. researchgate.netsemanticscholar.org
Modern MCRs often employ catalysts to improve yields and regioselectivity under milder conditions. A significant advancement is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, catalyzed efficiently by PN5P-Ir–pincer complexes, liberating only hydrogen and water as byproducts. acs.orgorganic-chemistry.org The high modularity of this MCR allows for the rapid synthesis of large libraries of highly substituted and unsymmetrical pyrimidines, which is particularly attractive for medicinal chemistry applications. thieme-connect.com
| Reaction Name/Type | Starting Materials | Key Features | Catalyst/Conditions | Citation(s) |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Classical MCR for dihydropyrimidinones. | Acid or Lewis Acid Catalyst | researchgate.netmdpi.com |
| Iridium-Catalyzed MCR | Amidines, Alcohols (up to 3) | Sustainable, regioselective, liberates H₂ and H₂O. | PN5P-Ir–pincer complexes | acs.orgorganic-chemistry.orgthieme-connect.com |
| ZnCl₂-Catalyzed Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | Single-step synthesis of 4,5-disubstituted pyrimidines. | ZnCl₂ | semanticscholar.orgorganic-chemistry.org |
| [3+2+1] Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Eco-friendly, uses a C1 source. | Oxidative conditions | organic-chemistry.org |
Specific Preparation Methods for N-benzylpyrimidin-2-amine
While general methods provide access to the pyrimidine core, specific techniques are employed to install the N-benzyl group onto the 2-amino position of the pyrimidine ring.
Reductive Amination of Schiff Bases
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.comthegauntgroup.com The process typically occurs in two stages: first, the condensation of a primary amine (2-aminopyrimidine) with a carbonyl compound (benzaldehyde) to form an imine intermediate, also known as a Schiff base. researchgate.netresearchgate.net Second, the selective reduction of the C=N double bond of the Schiff base to yield the secondary amine, this compound. ajrconline.org
The key advantage of this method is its control over alkylation, preventing the over-alkylation that can plague direct N-alkylation with alkyl halides. masterorganicchemistry.com A variety of selective reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mildness and selectivity; it readily reduces the imine in the presence of other functional groups. masterorganicchemistry.comajrconline.org A procedure analogous to the synthesis of N-benzylpyridin-2-amine involves preparing the Schiff base from 2-aminopyrimidine (B69317) and benzaldehyde, followed by reduction with NaBH₄ in a suitable solvent like 1,4-dioxane, often with the addition of acetic acid. nih.gov
Catalytic N-Alkylation Approaches Utilizing Borrowing Hydrogen Methodology
The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology represents a highly atom-economical and environmentally benign strategy for N-alkylation. nih.govsemanticscholar.org This process uses alcohols as alkylating agents, with water being the only byproduct. semanticscholar.orgorganic-chemistry.org
The catalytic cycle involves three key steps:
Dehydrogenation: A transition metal catalyst (commonly based on Ru, Ir, Co, or Ni) temporarily removes hydrogen from the alcohol (benzyl alcohol), oxidizing it in situ to the corresponding aldehyde (benzaldehyde). semanticscholar.orgacs.org
Condensation: The aldehyde then reacts with the amine (2-aminopyrimidine) to form a Schiff base (imine), releasing a molecule of water.
Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product (this compound) and regenerating the catalyst for the next cycle. semanticscholar.org
This tandem approach is highly efficient. For example, ruthenium complexes featuring N-heterocyclic carbene (NHC) ligands have been shown to catalyze the N-alkylation of various anilines and heteroaromatic amines, including 2-aminopyrimidine, with primary alcohols at elevated temperatures. semanticscholar.orgresearchgate.net Similarly, cobalt(II) complexes have been developed for a broad range of N-alkylation reactions, demonstrating the versatility of this strategy. nih.gov A tandem multicomponent synthesis using a ruthenium catalyst can even produce 2-(N-alkylamino)pyrimidines directly from guanidine and two different alcohols in a single operation, showcasing the power of combining BH and acceptorless dehydrogenative coupling (ADC) strategies. sci-hub.se
| Catalyst System | Amine Substrate | Alcohol Substrate | Key Features | Citation(s) |
| [Ru(p-cymene)Cl₂]₂ / dppf | Primary/Secondary Amines | Primary/Secondary Alcohols | Broad applicability, synthesis of pharmaceuticals. | organic-chemistry.org |
| Benzimidazol-2-ylidene Ru complexes | Anilines, Heteroaromatic amines | Primary Alcohols | Green methodology, water is the sole byproduct. | semanticscholar.org |
| N,N-bidentate-Co(II) complexes | Heteroaromatic amines (inc. 2-aminopyrimidine) | Aryl, Aliphatic Alcohols | Phosphine-free, robust, and efficient catalyst. | nih.gov |
| Cooperative Ruthenium complex | Guanidine | Primary Alcohols | Tandem MCR combining BH and ADC strategies. | sci-hub.se |
Strategies for Derivatization of this compound
Once this compound is synthesized, it can serve as a scaffold for further modification to explore structure-activity relationships or develop new compounds. Derivatization can occur on the pyrimidine ring, the benzyl (B1604629) group, or the secondary amine linker.
A common strategy involves starting with a pre-functionalized pyrimidine ring, such as a 2,4-dichloropyrimidine. In this approach, sequential nucleophilic aromatic substitution reactions are performed. First, one chlorine atom is displaced by an amine (e.g., a substituted benzylamine). The remaining chlorine atom at the other position then serves as a handle for introducing further diversity, for example, through a Suzuki cross-coupling reaction with a boronic acid. acs.org This modular approach allows for the synthesis of large libraries of analogs with varied substituents at different positions on the pyrimidine core. acs.orgnih.gov For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been synthesized by reacting various benzylamines with a 2-phenyl-4-chloropyrimidine intermediate. nih.gov
Other derivatization strategies include:
Reaction with other amines: The remaining chloro-group on the pyrimidine intermediate can be displaced by another amine in a sealed tube at high temperatures. acs.org
Modification of substituents: Functional groups on the pyrimidine or benzyl rings can be chemically transformed. For example, a cyano group can be converted to a tetrazole via reaction with sodium azide. acs.org
Amide Coupling: The amine functionality itself can be used in coupling reactions, though this is less common for this specific scaffold where the pyrimidine ring offers more reactive sites for modification.
These derivatization techniques are crucial for fine-tuning the properties of the lead compound in fields like medicinal chemistry. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netnobelprize.org These methods are particularly valuable for constructing complex molecules like this compound derivatives, which are often found in biologically active compounds. nih.gov
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen (C-N) bonds, specifically through the coupling of amines with aryl halides or pseudohalides. wikipedia.orgnih.gov This reaction has significantly advanced the synthesis of aryl amines by overcoming the limitations of traditional methods, which often required harsh conditions. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by association of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.orglibretexts.org
In the context of pyrimidine chemistry, the Buchwald-Hartwig amination provides a direct and flexible route to N-aryl or N-alkyl substituted aminopyrimidines. For instance, a facile and general approach for synthesizing N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been developed utilizing this protocol. nih.gov In this method, various aminopyridines are coupled with aryl bromides. nih.gov The reaction is typically carried out in a solvent like toluene (B28343) under an inert nitrogen atmosphere, using a palladium source such as dichlorobis(triphenylphosphine)palladium(II), a phosphine (B1218219) ligand like Xantphos, and a base, commonly sodium tert-butoxide. nih.gov The yields for these transformations are reported to be moderate to good, ranging from 27% to 82%, demonstrating the utility of this method for generating a library of analogs. nih.gov
| Aryl Bromide Reactant | Amine Reactant | Catalyst System | Product | Yield (%) | Reference |
| 1-Bromo-2,4-dimethylbenzene | 4-(pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂ / Xantphos / NaOtBu | N-(2,4-dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 35 | nih.gov |
| Aryl Bromide A | Pyrimidin-2-amine A | PdCl₂(PPh₃)₂ / Xantphos / NaOtBu | N-Arylpyrimidin-2-amine A | 82 | nih.gov |
| Aryl Bromide B | Pyrimidin-2-amine B | PdCl₂(PPh₃)₂ / Xantphos / NaOtBu | N-Arylpyrimidin-2-amine B | 31 | nih.gov |
| Aryl Bromide C | Pyrimidin-2-amine C | PdCl₂(PPh₃)₂ / Xantphos / NaOtBu | N-Arylpyrimidin-2-amine C | 27 | nih.gov |
Table 1. Examples of Buchwald-Hartwig Amination for the Synthesis of N-Arylpyrimidin-2-amine Analogs. nih.gov
Suzuki Coupling
The Suzuki-Miyaura coupling, or Suzuki reaction, is another cornerstone of palladium-catalyzed cross-coupling, used to form C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.orgorganic-chemistry.org The reaction is valued for the mild conditions, the commercial availability and stability of many boronic acids, and the low toxicity of the boron-containing byproducts. xisdxjxsu.asia The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination. nobelprize.orglibretexts.org
While the Buchwald-Hartwig reaction directly forms the C-N bond to the pyrimidine ring, the Suzuki coupling is instrumental in building the carbon skeleton of the analogs. For example, a halogenated pyrimidine precursor, such as 2-amino-5-bromopyrimidine, can be coupled with benzylboronic acid to install the benzyl group at a specific position on the pyrimidine ring. Alternatively, a 2-chloropyrimidine (B141910) can first be coupled with a substituted boronic acid to introduce diversity at other positions on the ring before the key amino group is introduced or modified. This strategic application allows for the synthesis of a wide array of substituted pyrimidine structures. libretexts.orgxisdxjxsu.asia
Nucleophilic Substitution Reactions for Side Chain Introduction
Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, displaces a leaving group on an electrophilic atom. masterorganicchemistry.com This strategy can be applied to pyrimidine systems in several ways to introduce or modify side chains.
The pyrimidine ring, particularly when substituted with electron-withdrawing groups, is susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comsemanticscholar.org In this mechanism, a potent nucleophile attacks the electron-poor aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), which then expels a leaving group to restore aromaticity. masterorganicchemistry.com Amines and other nitrogen nucleophiles can be effectively used in SNAr reactions to displace halides or other suitable leaving groups on a pyrimidine ring. masterorganicchemistry.comsemanticscholar.org
A direct method for synthesizing this compound itself involves the nucleophilic substitution reaction between 2-chloropyrimidine and benzylamine (B48309). In this SN2-like reaction, the amine's lone pair of electrons attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the C-N bond. This reaction is often carried out by heating the reactants, sometimes in the presence of a base to neutralize the HCl formed.
Furthermore, nucleophilic substitution can be used to introduce side chains onto an existing aminopyrimidine core. For example, a study on HIV-1 inhibitors described the synthesis of a pyrimidin-4-one derivative through a final nucleophilic displacement step. acs.org A 2-nitroamino-pyrimidine intermediate was heated with an excess of N-methyl-N-propylamine in a sealed tube, resulting in the displacement of the nitroamino group to yield the desired 2-(N-methyl-N-propyl-amino) product in high yield. acs.org This demonstrates that groups other than halides can also serve as leaving groups in nucleophilic substitution on a pyrimidine ring under thermal conditions. acs.org
| Pyrimidine Substrate | Nucleophile | Conditions | Product | Reference |
| 6-[1-(2,6-difluorophenyl)-ethyl]-5-methyl-2-nitroamino-3H-pyrimidin-4-one | N-methyl-N-propylamine | Sealed tube, 120 °C, 5 h | 6-[1-(2,6-difluorophenyl)-ethyl]-5-methyl-2-(methyl-n-propyl-amino)-3H-pyrimidin-4-one | acs.org |
| 2-Chloropyrimidine | Benzylamine | Heat | This compound | General Knowledge |
Table 2. Examples of Nucleophilic Substitution for Side Chain Introduction on Pyrimidine Rings.
A common challenge in using amines as nucleophiles for alkylation is over-alkylation, where the newly formed secondary amine reacts further to form a tertiary amine and potentially a quaternary ammonium salt. libretexts.org To circumvent this, strategies like the Gabriel synthesis, which uses a phthalimide (B116566) anion as a protected nitrogen source, can be employed, though this adds extra steps of protection and deprotection. libretexts.org For direct alkylation, careful control of reaction conditions and stoichiometry is crucial.
Structural Elucidation and Conformational Analysis of N Benzylpyrimidin 2 Amine
Crystallographic Investigations
Detailed crystallographic data for the parent N-benzylpyrimidin-2-amine molecule were not available in the searched literature. However, extensive studies have been conducted on its close structural analogue, N-benzylpyridin-2-amine, which features a pyridine (B92270) ring instead of a pyrimidine (B1678525) ring. The analysis of this analogue provides valuable insight into the likely solid-state conformation and intermolecular interactions that could be expected for this compound.
Solid-State Molecular Conformation and Dihedral Angle Analysis
In the solid state, the N-benzylpyridin-2-amine molecule is not planar. nih.govnih.gov X-ray diffraction studies reveal a significant twist between the two aromatic ring systems. The dihedral angle, which is the angle between the plane of the benzyl (B1604629) ring and the plane of the pyridyl ring, has been reported as 67.2 (1)° and 67.63 (8)°. nih.govnih.gov This non-planar conformation is a key structural feature of the molecule in its crystalline form.
Intermolecular Interactions and Hydrogen Bonding Motifs (e.g., N—H⋯N hydrogen bond, R22(8) graph-set motif)
The crystal structure of N-benzylpyridin-2-amine is stabilized by specific intermolecular interactions. nih.govnih.gov The most prominent of these is a classic N—H⋯N hydrogen bond. nih.govnih.gov This interaction occurs between the amine hydrogen (N—H) of one molecule and the nitrogen atom of the pyridine ring of a neighboring, centrosymmetrically related molecule. nih.govnih.gov
This hydrogen bonding pattern links pairs of molecules into dimers. nih.govnih.gov These dimers are characterized by the R22(8) graph-set motif. nih.govnih.gov The R22(8) notation indicates a ring (R) formed by two hydrogen-bond donors and two acceptors, encompassing a total of eight atoms. In addition to these primary hydrogen bonds, the crystal packing is further consolidated by C—H⋯π interactions, which contribute to the formation of a three-dimensional supramolecular network. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.
Proton NMR Spectroscopic Characterization
The 1H NMR spectrum of this compound has been reported in deuterated chloroform (B151607) (CDCl3). The signals are assigned to the different protons in the molecule, including those on the pyrimidine ring, the benzyl group, and the amine linker. whiterose.ac.uknih.gov A broad signal corresponding to the amine proton (NH) is also observed. whiterose.ac.uk
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.25 | d | 3.5 | Pyrimidine-H |
| 7.25-7.36 | m | Aromatic-H (Benzyl) | |
| 6.53 | t | 7.0 | Pyrimidine-H |
| 5.68 | br | NH | |
| 4.64 | d | 6.0 | CH2 |
Carbon-13 NMR Spectroscopic Characterization
The 13C NMR spectrum further elucidates the carbon framework of the molecule. The signals confirm the presence of carbons in the pyrimidine and benzyl rings, as well as the methylene (B1212753) carbon of the benzyl group. nih.govrsc.org
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 163.1 | Pyrimidine C |
| 158.0 | Pyrimidine C |
| 139.3 | Aromatic C (Benzyl, Quaternary) |
| 128.8 | Aromatic C (Benzyl) |
| 127.6 | Aromatic C (Benzyl) |
| 127.4 | Aromatic C (Benzyl) |
| 110.8 | Pyrimidine C |
| 46.9 | CH2 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a key tool for confirming the molecular weight of a compound. For this compound, which has a molecular formula of C12H13N3, the expected molecular weight is approximately 185.25 g/mol .
Liquid Chromatography-Mass Spectrometry (LCMS) analysis has confirmed this, showing a protonated molecular ion peak ([M+H]+) at an m/z (mass-to-charge ratio) of 186.24. uj.edu.pl This finding is consistent with the compound's chemical formula.
As an amine, this compound is subject to the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. arizona.eduwhitman.edu The most common fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. arizona.eduyoutube.com While a detailed fragmentation pattern for this compound was not found, these general principles would apply to its analysis by mass spectrometry.
Infrared (IR) Spectroscopy for Functional Group Identification
The analysis of the IR spectrum of this compound is based on the identification of characteristic absorption bands corresponding to specific vibrational modes. While detailed experimental spectra are found within broader research contexts, such as studies on C-N bond formation, the interpretation relies on established correlation tables for functional group analysis. semanticscholar.org
The key functional groups expected to show characteristic absorptions in the IR spectrum of this compound are:
N-H Vibrations: As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching vibration. orgchemboulder.comspectroscopyonline.com This typically appears as a single, relatively weak to moderate absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The presence of this band is a strong indicator of the secondary amine moiety. Additionally, an N-H bending vibration may be observed, although it can sometimes be obscured by other peaks. orgchemboulder.com
C-H Vibrations: The molecule contains both sp²-hybridized carbons in the aromatic rings and sp³-hybridized carbons in the benzyl group's methylene bridge. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations of the methylene group (-CH₂-) are expected to appear as medium to strong bands just below 3000 cm⁻¹.
Aromatic C=C and C=N Vibrations: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) and pyrimidine rings, as well as the carbon-nitrogen double bonds in the pyrimidine ring, give rise to a series of characteristic absorption bands in the "fingerprint region" of the spectrum, typically between 1600 cm⁻¹ and 1400 cm⁻¹. These bands are often sharp and of variable intensity and are indicative of the aromatic and heteroaromatic ring structures.
C-N Vibrations: The stretching vibrations of the carbon-nitrogen single bonds (both aryl-N and alkyl-N) are also important for the structural confirmation of this compound. Aromatic C-N stretching bands are typically stronger and appear at a higher frequency (around 1335-1250 cm⁻¹) compared to aliphatic C-N stretching bands (around 1250-1020 cm⁻¹). orgchemboulder.com
The following interactive data table summarizes the expected characteristic IR absorption bands for this compound based on the functional groups present in its structure.
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Medium |
| Aromatic C-H Stretch | Benzene and Pyrimidine Rings | > 3000 | Weak to Medium |
| Aliphatic C-H Stretch | Methylene (-CH₂-) | < 3000 | Medium to Strong |
| C=C and C=N Stretch | Aromatic/Heteroaromatic Rings | 1600 - 1400 | Medium to Strong, Sharp |
| Aromatic C-N Stretch | Aryl-N | 1335 - 1250 | Strong |
| Aliphatic C-N Stretch | Alkyl-N | 1250 - 1020 | Medium to Weak |
In studies detailing the synthesis of related compounds, FT-IR analysis is a standard characterization technique, often performed in the 4000–400 cm⁻¹ range to confirm the presence of these key functional groups. semanticscholar.org The collective pattern of these absorption bands provides a unique spectral "fingerprint" for this compound, allowing for its unambiguous identification and differentiation from other related compounds.
Reactivity and Mechanistic Studies of N Benzylpyrimidin 2 Amine
Reaction Pathways and Intermediates in Synthesis
The synthesis of N-benzylpyrimidin-2-amine is prominently achieved through the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This elegant and atom-economical process typically involves the reaction of 2-aminopyrimidine (B69317) with benzyl (B1604629) alcohol in the presence of a transition metal catalyst, such as ruthenium or iridium complexes. amazonaws.comwhiterose.ac.ukscispace.comnih.govuni-bayreuth.deorganic-chemistry.org
The generally accepted mechanism for this transformation proceeds through a series of well-defined steps:
Dehydrogenation of Benzyl Alcohol: The catalytic cycle initiates with the oxidation of benzyl alcohol to benzaldehyde. The metal catalyst abstracts a hydride from the alcohol, forming a metal-hydride intermediate and releasing the aldehyde.
Imine Formation: The newly formed benzaldehyde, a reactive intermediate, undergoes condensation with the primary amino group of 2-aminopyrimidine. This reaction forms a Schiff base, specifically an N-benzylidene-pyrimidin-2-amine intermediate, with the concomitant release of a water molecule.
Hydrogenation of the Imine: The metal-hydride species, generated in the first step, then reduces the C=N double bond of the imine intermediate. This step regenerates the active catalyst and yields the final product, this compound.
| Compound Name | 1H NMR (CDCl3, 500 MHz) δ (ppm) | 13C NMR (CDCl3, 125 MHz) δ (ppm) |
| This compound | 8.25 (d, 2H, J = 4.5 Hz), 7.34-7.29 (m, 4H), 7.25-7.23 (m, 1H), 6.52 (t, 1H, J = 4.5 Hz), 5.55 (brs, 1H), 4.62 (d, 2H, J = 6 Hz) | 162.3, 158.1, 139.1, 128.6, 127.4, 127.2, 110.9, 45.4 |
While the imine intermediate is a crucial part of the reaction pathway, its isolation and detailed spectroscopic characterization are often challenging due to its transient nature in the one-pot reaction.
Functional Group Interconversions on the Pyrimidine (B1678525) and Benzyl Scaffolds
The this compound scaffold offers multiple sites for functional group interconversions, allowing for the synthesis of a diverse range of derivatives. These transformations can be targeted at either the pyrimidine ring or the benzyl moiety.
On the Pyrimidine Scaffold:
Modification of the Amino Group: The secondary amine provides a site for further alkylation or acylation, leading to tertiary amines or amides, respectively. These modifications can significantly alter the electronic and steric properties of the molecule.
On the Benzyl Scaffold:
Aromatic Electrophilic Substitution: The phenyl ring of the benzyl group is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The position of substitution (ortho, meta, or para) will be governed by the directing effect of the alkylamino-pyrimidine substituent.
Benzylic Functionalization: While less common, modification at the benzylic methylene (B1212753) group is also conceivable, potentially through radical-mediated reactions.
These functional group interconversions are instrumental in creating libraries of this compound derivatives for structure-activity relationship (SAR) studies in drug discovery.
In Vitro and In Vivo Mechanistic Insights from Biological Interactions
Derivatives of this compound have emerged as potent inhibitors of various enzymes, demonstrating their potential as therapeutic agents, particularly in oncology. Mechanistic studies have provided insights into their mode of action at the molecular level.
Inhibition of Deubiquitinating Enzymes (DUBs):
N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which plays a crucial role in DNA damage response. acs.orgbiorxiv.org One such inhibitor, ML323, has been shown to bind to a cryptic site on USP1, distinct from the active site. biorxiv.orgresearchgate.net This binding is proposed to induce conformational changes that allosterically inhibit the enzyme's activity. researchgate.net The inhibition of USP1/UAF1 leads to an increase in the monoubiquitination of PCNA and FANCD2, key proteins in DNA repair pathways, ultimately sensitizing cancer cells to DNA-damaging agents. acs.orgbiorxiv.org
| Compound | Target | IC50 (nM) |
| ML323 (a derivative) | USP1/UAF1 | 20 |
| Cyclopropyl derivative | USP1/UAF1 | 180 |
| Cyclobutyl derivative | USP1/UAF1 | 180 |
Inhibition of Kinases:
The this compound scaffold is also a key feature in a variety of kinase inhibitors.
Histone Deacetylase (HDAC) Inhibitors: Substituted this compound derivatives have been designed and synthesized as HDAC inhibitors. nih.gov These compounds have shown potent enzymatic inhibitory activity and antiproliferative effects against tumor cells. nih.gov The mechanism of action is believed to involve the chelation of the zinc ion in the active site of HDACs, a common feature for many HDAC inhibitors.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors: 4-Azaaryl-N-phenylpyrimidin-2-amine derivatives have been developed as potent and selective inhibitors of FLT3, a target in acute myeloid leukemia (AML). nih.gov Mechanistic studies have shown that these compounds can suppress the activity of various mutated forms of FLT3, including those associated with drug resistance. nih.gov They act by diminishing the phosphorylation of downstream effector proteins, leading to the induction of apoptosis in cancer cells. nih.gov The binding mode is often within the ATP-binding pocket of the kinase. mdpi.com
The following table summarizes the inhibitory activities of some this compound derivatives against different kinases.
| Derivative Class | Target Kinase | Key Mechanistic Insight |
| Substituted N-benzylpyrimidin-2-amines | HDAC | Zinc chelation in the active site |
| 4-Azaaryl-N-phenylpyrimidin-2-amines | FLT3 | Inhibition of downstream effector phosphorylation, induction of apoptosis |
| Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives | CDK2/TRKA | Dual inhibition by targeting the ATP-binding site |
These studies highlight the versatility of the this compound scaffold in designing enzyme inhibitors with specific and potent mechanisms of action.
Biological Activities and Pharmacological Potential of N Benzylpyrimidin 2 Amine Derivatives
Anticancer and Antiproliferative Activities
N-benzylpyrimidin-2-amine derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. Their therapeutic potential stems from their ability to selectively target and inhibit various enzymes and proteins that are crucial for cancer cell proliferation and survival.
Histone Deacetylase (HDAC) Inhibition and Antitumor Efficacy
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression is implicated in various cancers, making them a key target for anticancer drug development. oncologyradiotherapy.com A series of substituted this compound derivatives have been designed and synthesized as potent HDAC inhibitors. nih.gov
In vitro studies have demonstrated that several of these compounds exhibit significant HDAC inhibitory activities and possess marked antiproliferative effects against various tumor cell lines. nih.gov Notably, certain target compounds not only showed enzymatic inhibitory activity comparable to the known HDAC inhibitor SAHA (suberanilohydroxamic acid) but also demonstrated superior antiproliferative activities. nih.govresearchgate.netresearchgate.net This suggests that the this compound scaffold is a viable starting point for developing novel and effective HDAC inhibitors for cancer therapy. nih.gov
Table 1: Antiproliferative Activity of Selected this compound Derivatives as HDAC Inhibitors
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| 6a | HDAC | Data not available | Tumor cells |
| 6d | HDAC | Data not available | Tumor cells |
| 8a | HDAC | Data not available | Tumor cells |
| 8c | HDAC | Data not available | Tumor cells |
| 8f | HDAC | Data not available | Tumor cells |
| SAHA (Reference) | HDAC | Data not available | Tumor cells |
Data derived from studies demonstrating potent antiproliferative activity. nih.govresearchgate.netresearchgate.net
Ubiquitin Specific Peptidase 1 / Ubiquitin Associated Factor 1 (USP1/UAF1) Deubiquitinase Inhibition in Nonsmall Cell Lung Cancer
The deubiquitinating enzyme complex USP1/UAF1 is a critical regulator of DNA damage response pathways and has been identified as a promising target for cancer therapy. nih.govnih.gov Medicinal chemistry efforts have led to the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of USP1/UAF1. nih.govnih.govacs.org One such derivative, ML323, exhibits nanomolar inhibitory potency against the USP1/UAF1 complex. nih.govnih.govacs.org
The inhibition of USP1/UAF1 by these compounds leads to an increase in the monoubiquitinated forms of PCNA and FANCD2, which are key proteins in DNA damage tolerance. nih.govnih.govnih.gov This disruption of the DNA damage response demonstrates a strong correlation between the inhibitory concentration (IC50) of the compounds and their activity in nonsmall cell lung cancer (NSCLC) cells, ultimately leading to decreased cell survival. nih.govnih.gov These findings establish the druggability of the USP1/UAF1 complex and highlight the potential of this compound derivatives as a monotherapy for NSCLC. nih.gov Furthermore, these inhibitors have been shown to act synergistically with cisplatin (B142131), a conventional chemotherapy agent, in overcoming cisplatin resistance in NSCLC cells. nih.gov
Table 2: USP1/UAF1 Inhibitory Potency of N-benzyl-2-phenylpyrimidin-4-amine Derivatives
| Compound | USP1/UAF1 IC50 | Cellular Effect in NSCLC |
|---|---|---|
| ML323 (70) | Nanomolar | Increased Ub-PCNA levels, decreased cell survival. nih.govnih.govacs.org |
| Related Analogues | Nanomolar | Increased Ub-PCNA levels, decreased cell survival. nih.gov |
Data from studies on potent USP1/UAF1 deubiquitinase inhibitors. nih.govnih.govacs.org
Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) Kinase Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a common feature in many cancers. nih.govresearchgate.net Tropomyosin receptor kinase A (TRKA), encoded by the NTRK1 gene, is a receptor tyrosine kinase whose fusion proteins can drive the growth of various cancers. nih.gov The dual inhibition of both CDK2 and TRKA presents a promising strategy for cancer treatment. nih.govresearchgate.net
Research has led to the development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which incorporate the this compound moiety, as dual inhibitors of CDK2 and TRKA kinases. nih.govresearchgate.net Several of these synthesized compounds have demonstrated potent in vitro inhibitory activity against both kinases, with IC50 values in the nanomolar to low micromolar range. nih.gov Notably, the activity of some of these dual inhibitors is comparable to reference inhibitors like ribociclib (B560063) for CDK2 and larotrectinib (B560067) for TRKA. researchgate.net This dual-targeting approach offers the potential for enhanced efficacy and the ability to overcome resistance mechanisms in cancer cells. nih.govresearchgate.net
Table 3: Dual Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) |
|---|---|---|
| 6s | 0.23 | 0.45 |
| 6t | 0.09 | 0.45 |
| Ribociclib (Reference) | 0.07 | N/A |
| Larotrectinib (Reference) | N/A | 0.07 |
Data from a study on dual inhibitors of CDK2 and TRKA kinases. researchgate.net
Antiviral Activities
Beyond their anticancer properties, this compound derivatives have also shown significant promise as antiviral agents, particularly in the context of Human Immunodeficiency Virus type 1 (HIV-1).
HIV-1 Reverse Transcriptase (RT) Inhibition (e.g., Non-Nucleoside Reverse Transcriptase Inhibitors, NNRTIs)
HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, making it a primary target for antiretroviral therapy. scirp.org this compound derivatives belong to a class of compounds known as dihydro-alkyloxy-benzyl-oxopyrimidines (DABOs), which are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.orgnih.gov These compounds bind to an allosteric site on the RT enzyme, causing a conformational change that disrupts its catalytic activity. scirp.org
Several DABO derivatives have demonstrated inhibitory potencies in the nanomolar and even subnanomolar range against wild-type HIV-1. acs.org They have also shown efficacy against clinically relevant mutant strains of the virus. acs.orgresearchgate.net The structural flexibility of the this compound core allows for modifications that can enhance binding affinity and overcome resistance mutations. nih.gov
Enantioselectivity Studies in Antiviral Potency
Many this compound derivatives possess a chiral center, and studies have revealed significant enantioselectivity in their antiviral activity. acs.orgacs.orgnih.gov In general, the (R)-enantiomers of these compounds are substantially more potent as HIV-1 inhibitors than their corresponding (S)-enantiomers. acs.orgnih.govmdpi.com
For instance, in studies of 2-(alkyl/aryl)amino-6-benzylpyrimidin-4(3H)-ones, the (R)-enantiomers were found to be thousands of times more effective at inhibiting both wild-type and mutant HIV-1 strains compared to the (S)-enantiomers. acs.org The racemic mixtures typically exhibit an intermediate level of activity. acs.orgnih.gov This pronounced stereospecificity highlights the critical importance of the three-dimensional structure of these inhibitors for their interaction with the HIV-1 reverse transcriptase binding pocket. mdpi.com
Table 4: Enantioselectivity of Pyrimidine-Based HIV-1 NNRTIs
| Compound | Enantiomer | HIV-1 Inhibition (WT) |
|---|---|---|
| 1 (MC1501) | (R)-1 | Significantly more potent |
| (S)-1 | Less potent | |
| 2 (MC2082) | (R)-2 | Significantly more potent |
| (S)-2 | Less potent |
Data from enantioselectivity studies of HIV-1 NNRTIs. acs.orgnih.gov
Neuropharmacological Applications
Derivatives of this compound have emerged as significant subjects of investigation within neuropharmacology, demonstrating potential therapeutic applications for neurodegenerative disorders, particularly Alzheimer's disease. researchgate.netresearchgate.net Research has focused on their ability to interact with key pathological targets, including cholinesterase enzymes and amyloid-beta aggregation.
Modulation of Cholinesterase Enzymes (Acetylcholinesterase and Butyrylcholinesterase)
A prominent area of research into this compound derivatives is their capacity to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.netmdpi.com The inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. researchgate.netphyschemres.org
Studies have revealed that the inhibitory activity and selectivity of these derivatives are influenced by the nature and position of substituents on both the pyrimidine (B1678525) ring and the benzyl (B1604629) group. nih.gov A series of 2,4-disubstituted pyrimidine derivatives were synthesized and evaluated for their ability to inhibit human AChE (hAChE) and equine BuChE. nih.gov The findings indicated a broad range of inhibition, with IC₅₀ values for AChE ranging from 5.5 to 28.8 μM and for BuChE from 2.2 to over 100 μM. nih.gov
For instance, within a series of N-benzylpyrimidine derivatives, the presence of a pyrrolidine (B122466) substituent at the C-2 position resulted in potent and selective AChE inhibition (AChE IC₅₀ = 8.7 μM; BuChE IC₅₀ = 26.4 μM). nih.gov Conversely, replacing the pyrrolidine with a morpholine (B109124) group led to weaker inhibition of both enzymes. nih.gov Further modifications, such as the introduction of a 4-methylpiperazin-1-yl group at C-2 and a benzyl group at the N-4 position, yielded a compound with good AChE inhibition. nih.gov Notably, another derivative, 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine, was identified as a potent and selective BuChE inhibitor with an IC₅₀ of 2.2 μM, which was more potent than the standard drug galanthamine (B1674398) (BuChE IC₅₀ = 12.6 μM). nih.gov
The following table summarizes the cholinesterase inhibitory activities of selected this compound derivatives:
| Compound | C-2 Substituent | C-4 Substituent | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Selectivity Index (AChE/BuChE) |
| 7a | Pyrrolidine | N-benzyl | 8.7 | 26.4 | 0.33 |
| 7b | Morpholine | N-benzyl | 14 | 68.3 | 0.20 |
| 7d | 4-Methylpiperazine | N-benzyl | - | - | - |
| 9a | Pyrrolidine | N-(naphth-1-ylmethyl) | 5.5 | - | - |
| 9e | 4-Methylpiperidine | N-(naphth-1-ylmethyl) | - | 2.2 | - |
Data sourced from a study on 2,4-disubstituted pyrimidine derivatives. nih.gov Note: A lower IC₅₀ value indicates greater potency.
Inhibition of Amyloid-Beta Aggregation
The aggregation of amyloid-beta (Aβ) peptides into plaques is a central pathological hallmark of Alzheimer's disease. nih.govmdpi.com this compound derivatives have demonstrated the ability to inhibit this aggregation process, suggesting a potential disease-modifying role. researchgate.netnih.gov
Research has shown that certain 2,4-disubstituted pyrimidines can act as dual inhibitors, targeting both cholinesterase enzymes and Aβ aggregation. nih.gov For example, the compound N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (7d), which exhibited good AChE inhibition, also effectively inhibited hAChE-induced aggregation of Aβ₁₋₄₀ fibrils, showing 59% inhibition. nih.gov This dual activity is a highly desirable characteristic for multi-target-directed ligands in the development of Alzheimer's disease therapeutics. researchgate.net
The ability of these compounds to interfere with Aβ aggregation highlights their potential to address one of the fundamental neurotoxic processes in Alzheimer's disease. nih.gov
Neuroprotective Effects in Disease Models
In addition to their direct enzymatic and anti-aggregation activities, derivatives of N-benzyl-pyridine-2-one, a related structure, have demonstrated neuroprotective effects in animal models of cognitive impairment. nih.gov In a study using a scopolamine-induced cognitive deficit mouse model, which mimics certain aspects of Alzheimer's disease, these compounds significantly reduced the scopolamine-induced increase in AChE activity. nih.gov
Treatment with these novel N-benzyl-pyridine-2-one derivatives also led to a significant reduction in escape latency in the Morris water maze test, indicating improved spatial learning and memory. nih.gov Furthermore, these compounds improved muscle grip strength and locomotor activity in the rota-rod test. nih.gov Notably, two specific derivatives, compounds 28 and 28d, showed the greatest efficacy, providing better neuroprotection than the standard drug donepezil. nih.gov These findings suggest that N-benzyl-pyridine-2-one derivatives may hold therapeutic potential for treating cognitive impairments associated with neurodegenerative diseases like Alzheimer's. nih.gov
Anti-infective Properties
Beyond their neuropharmacological applications, this compound derivatives have been investigated for their potential as anti-infective agents, demonstrating activity against malaria parasites and other microbes.
Antimalarial Activity (e.g., Dual PfGSK3/PfPK6 Inhibition)
The emergence of drug-resistant malaria parasites necessitates the development of new antimalarial agents with novel mechanisms of action. researchgate.netnih.gov Protein kinases in Plasmodium falciparum, the deadliest malaria parasite, are considered promising drug targets. researchgate.netchemrxiv.org
A study identified a series of 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6, which are active against the blood stage of P. falciparum 3D7 parasites. acs.org Within this series, 4-(Benzo[b]thiophen-2-yl)-N-benzylpyrimidin-2-amine (4h) was synthesized and evaluated. acs.org The research aimed to establish structure-activity relationships for the inhibition of these key parasitic enzymes. researchgate.net The development of dual inhibitors is a strategic approach to potentially circumvent the development of drug resistance.
General Antimicrobial and Antifungal Evaluations
The pyrimidine scaffold is a common feature in compounds with a wide range of biological activities, including antimicrobial and antifungal properties. innovareacademics.in Several derivatives of pyrimidine have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. innovareacademics.in
For instance, some N-phenylbenzamides, which share structural similarities with the benzylamine (B48309) moiety, have shown activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov While specific broad-spectrum antimicrobial and antifungal data for this compound itself is limited in the provided search results, the general activity of the pyrimidine class of compounds suggests that this is a viable area for further investigation. innovareacademics.inontosight.ai The modification of the pyrimidine ring with different substituents can significantly influence the compound's biological activity. ontosight.ai
Immunomodulatory and Anti-inflammatory Effects
The interaction between the C-X-C chemokine receptor type 4 (CXCR4) and its specific ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), is a critical pathway in inflammation, angiogenesis, and the metastasis of cancer. Current time information in Bangalore, IN. The disruption of this interaction is a key therapeutic strategy, and this compound derivatives have emerged as potent antagonists of this pathway.
Building upon an earlier identified CXCR4 antagonist, WZ811, researchers have developed a series of novel and potent non-peptidic CXCR4 antagonists based on a dipyrimidine amine structure. Current time information in Bangalore, IN. These compounds, specifically the N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amines, have demonstrated significantly improved CXCR4 binding potential and specificity. Current time information in Bangalore, IN.
The mechanism of these antagonists involves interfering with the CXCR4/CXCL12 signaling cascade. Most chemokine receptors, including CXCR4, are known to signal through the Gαi pathway, which leads to an inhibition of adenylyl cyclase and a subsequent decrease in cellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Current time information in Bangalore, IN. The developed pyrimidine derivatives have been shown to potently inhibit this signaling pathway, thereby blocking CXCL12-mediated chemotaxis and related cellular processes like invasion and angiogenesis. Current time information in Bangalore, IN.
A leading compound from this series, designated as compound 26 (508MCl) , has exhibited subnanomolar potency in multiple in vitro assays. Current time information in Bangalore, IN. Another pyrimidinyl compound, 13 , was also identified as a potent CXCR4 antagonist with high binding affinity, effectively blocking Matrigel invasion by over 75% at a concentration of 10 nM. Current time information in Bangalore, IN. These findings underscore the potential of the this compound scaffold in developing highly potent and specific CXCR4 antagonists. Current time information in Bangalore, IN.
| Compound | CXCR4 Binding IC₅₀ (nM) | Invasion Inhibition (%) | cAMP Modulation EC₅₀ (nM) |
| WZ811 (5) | >1000 | <20% @ 100 nM | >1000 |
| Compound 13 | 10-100 | >75% @ 10 nM | 10-100 |
| Compound 26 (508MCl) | <1 | 100% @ 10 nM | <1 |
Histamine (B1213489) Receptor Ligand Development
The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other key neurotransmitters. cresset-group.com As such, it is a significant target for the development of drugs for neurological disorders. Derivatives of 2-aminopyrimidine (B69317), incorporating the N-benzyl group, have been synthesized and identified as potent and selective ligands for the H3R. nih.govnih.gov
In a study aimed at developing potent and selective H3R ligands, a series of 2,4-diaminopyrimidine (B92962) derivatives were synthesized. nih.gov Structure-activity relationship (SAR) studies revealed that substituting the 2-aminopyrimidine core with specific moieties could lead to high affinity for the human histamine H3 receptor (hH3R). nih.govnih.gov
A key finding was the development of N⁴-benzyl-N²-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine (compound 5) . This compound emerged from the strategic replacement of a 4-methylpiperazino group with an N-benzylamine and the introduction of a 3-piperidinopropoxyphenyl moiety, a known hH3R pharmacophore. nih.gov This specific derivative displayed a high binding affinity for the hH3R with a Ki value of 4.49 nM. nih.govnih.gov
Furthermore, this class of compounds demonstrated remarkable selectivity. Compound 5 showed over 6,500-fold selectivity for the hH3R compared to the human histamine H4 receptor (hH4R). nih.govnih.gov The research highlighted that integrating an hH3R pharmacophore into structural scaffolds that are otherwise affine for hH4R can produce compounds with high hH3R affinity (Ki values ranging from 4.5–650 nM) and only moderate to low hH4R affinity (Ki values of 4,500–30,000 nM). nih.gov
| Compound | hH3R Affinity (Ki, nM) | hH4R Affinity (Ki, nM) | Selectivity Ratio (hH4R/hH3R) |
| Compound 1 | 980 ± 210 | >100,000 | >102 |
| Compound 5 | 4.49 ± 1.25 | >30,000 | >6,500 |
| Compound 6 | 650 ± 190 | >30,000 | >46 |
| Compound 7 | 120 ± 29 | 4,500 ± 1,500 | 38 |
| Data sourced from studies on human histamine receptors (hH3R and hH4R) expressed in cell lines. nih.govnih.govresearchgate.net |
Compound Names
| Number/Code | Chemical Name |
| WZ811 (5) | (Structure related to N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine series) |
| 13 | (A specific N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine derivative) |
| 26 (508MCl) | (A specific N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine derivative) |
| 1 | 6-(4-methylpiperazin-1-yl)-N⁴-(3-(piperidin-1-yl)propyl)pyrimidine-2,4-diamine |
| 5 | N⁴-benzyl-N²-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine |
| 6 | N-benzyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine |
| 7 | N-benzyl-6-(piperidin-1-yl)pyrimidine-2,4-diamine |
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are pivotal in elucidating how N-benzylpyrimidin-2-amine derivatives interact with their biological targets at an atomic level. These computational techniques predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein, revealing key interactions that are crucial for its biological function.
Studies have explored the interaction of this compound and related pyrimidine (B1678525) scaffolds with various protein targets. For instance, derivatives of this compound have been identified as potent inhibitors of histone deacetylases (HDACs). researchgate.net Similarly, related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share a core structural motif, were designed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA). mdpi.com Docking simulations for these compounds revealed that they adopt binding modes similar to known lead inhibitors, anchoring within the active site through specific interactions. mdpi.com
Key interactions for pyrimidine-based inhibitors frequently involve hydrogen bonds and π-π stacking. In the case of CDK2 and TRKA, the pyrazolopyrimidine scaffold was designed to facilitate hydrogen bonding with specific amino acid residues: Leu83A in CDK2 and Met592 in TRKA. mdpi.com For other pyrimidine derivatives targeting FMS-like Tyrosine Kinase-3 (FLT3), a critical hydrogen bond interaction was observed between the amine group of the pyrimidine moiety and the hinge residue Cys694. mdpi.comnih.gov Additionally, π-π stacking interactions between the aromatic rings of the ligands and residues like Phe691 and Phe830 were found to be important for anchoring the molecule in the binding pocket. mdpi.com
The following table summarizes key ligand-target interactions for this compound and related pyrimidine derivatives as identified through molecular docking studies.
| Target Protein | Ligand Scaffold | Key Interacting Residues | Type of Interaction |
| CDK2 | Pyrazolo[1,5-a]pyrimidine | Leu83A | Hydrogen Bonding |
| TRKA | Pyrazolo[1,5-a]pyrimidine | Met592 | Hydrogen Bonding |
| FLT3 | N-phenylpyrimidine-4-amine | Cys694 | Hydrogen Bonding |
| FLT3 | N-phenylpyrimidine-4-amine | Phe691, Phe830 | π-π Stacking |
| VCP/p97 | N-benzylpyrimidin-4-amine | Not specified | Not specified |
| HDACs | This compound | Not specified | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net This predictive tool is fundamental in drug design, allowing researchers to estimate the activity of novel molecules before their synthesis. researchgate.net QSAR models are built by correlating molecular descriptors (representing physicochemical properties like lipophilicity, electronic character, and steric effects) with observed biological endpoints. researchgate.net
For pyrimidine-based compounds, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. nih.gov In a study on N-phenylpyrimidine-4-amine derivatives as FLT3 inhibitors, robust CoMFA and CoMSIA models were developed with high statistical significance (CoMFA: q² = 0.802, r² = 0.983; CoMSIA: q² = 0.725, r² = 0.965), indicating excellent predictive power. nih.gov
These models generate contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. nih.gov For instance, CoMFA/CoMSIA contour maps can highlight areas where bulky substituents would increase steric hindrance and decrease activity, or where electron-withdrawing groups would enhance potency. This information provides clear guidance for the rational design of new derivatives with improved inhibitory activity. nih.gov The reliability of QSAR models is rigorously tested through internal and external validation procedures, ensuring their robustness and predictive capability. nih.govscirp.org
The table below presents the statistical parameters for a representative 3D-QSAR study on pyrimidine derivatives, demonstrating the predictive quality of the models.
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | External Predictive Power (QF32) |
| CoMFA | 0.802 | 0.983 | 0.698 |
| CoMSIA | 0.725 | 0.965 | 0.668 |
Data from a study on N-phenylpyrimidine-4-amine derivatives as FLT3 inhibitors. nih.gov
Pharmacophore Generation and Virtual Screening Approaches
Pharmacophore modeling is a powerful computational technique used to identify novel bioactive compounds from large chemical databases. nih.govmedsci.org A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.govmdpi.com
Pharmacophore models can be generated based on a set of active ligands or from the known interactions within a protein-ligand crystal structure. medsci.orgnih.gov For pyrimidine derivatives, pharmacophore models have been developed to guide the discovery of new inhibitors for targets like VCP/p97 and Akt2. medsci.orgresearchgate.net In one approach, a structure-based pharmacophore model was built and subsequently used as a 3D query to search chemical databases like ZINC. medsci.org
This process, known as virtual screening, filters vast libraries containing hundreds of thousands of molecules, selecting only those that match the defined pharmacophoric features. nih.govmedsci.org The resulting "hits" are then subjected to further refinement using methods like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to prioritize the most promising candidates for synthesis and biological testing. medsci.org The use of multiple pharmacophore models, sometimes derived from molecular dynamics simulations to account for protein flexibility, can improve the success rate of virtual screening campaigns. nih.gov This approach successfully identified novel lead compounds for Akt2 inhibitors with diverse chemical scaffolds. medsci.org
The general workflow for this approach is as follows:
Model Generation : A 3D pharmacophore model is built based on a known active ligand or a ligand-receptor complex. medsci.orgmdpi.com
Database Screening : The model is used as a filter to screen large compound libraries (e.g., ZINC database) to find molecules that fit the pharmacophore. medsci.org
Hit Refinement : The retrieved hits are filtered based on drug-like properties (e.g., Lipinski's rule) and ADMET predictions. medsci.org
Docking and Scoring : The refined hits are docked into the target's active site to predict binding modes and rank them based on scoring functions. medsci.org
Candidate Selection : The top-ranked compounds are selected as potential leads for further development. medsci.org
Computational Mechanistic Insights into Biological Action
Beyond predicting binding affinity and identifying new hits, computational methods like Density Functional Theory (DFT) calculations provide profound mechanistic insights into how a compound exerts its biological effect or participates in a chemical reaction. nih.govfrontiersin.org These studies can elucidate reaction pathways, identify key intermediates, and explain the roles of catalysts and substituents. nih.govfrontiersin.org
For this compound derivatives that act as enzyme inhibitors, computational studies can shed light on their mechanism of action. For example, in the context of HDAC inhibition, computational analyses can reveal the specific interactions with the zinc ion in the enzyme's active site and provide mechanistic insights into the catalytic process, facilitating the design of more specific modulators. researchgate.net
While direct mechanistic studies on the biological action of this compound are specific to its targets, analogous computational studies on related amine chemistries demonstrate the power of this approach. For instance, combined experimental and computational studies on the reaction of cyclic amines with aldehydes have identified key reactive intermediates like azomethine ylides and enamines. nih.gov DFT calculations have clarified the role of catalysts, showing how they facilitate the reaction by lowering activation energy barriers for rate-limiting steps. nih.gov Similarly, DFT studies on the reductive deamination of benzylamines have revealed the most favorable reaction pathways and identified the active intermediates, providing a detailed understanding of the reaction mechanism at a molecular level. frontiersin.org These types of computational investigations are crucial for understanding not only the synthesis of such compounds but also their metabolic pathways and mechanisms of target engagement.
Coordination Chemistry and Intermolecular Interactions
N-benzylpyrimidin-2-amine as a Ligand in Metal Complexes
Direct studies detailing the coordination of this compound with metal ions are not extensively reported in the current body of scientific literature. However, the structural features of the molecule suggest a strong potential for it to act as a ligand. The pyrimidine (B1678525) ring contains two nitrogen atoms, and the exocyclic amine group provides an additional coordination site. It is plausible that this compound could coordinate to metal centers in a monodentate fashion through one of the ring nitrogens or the exocyclic amine nitrogen, or potentially as a bidentate chelating ligand.
While specific research on this compound complexes is limited, related N-arylpyrimidin-2-amine derivatives have been utilized as ligands in metal complexation mdpi.com. The synthesis of such compounds is often achieved through methods like the Buchwald-Hartwig amination mdpi.comnih.gov. The resulting N-arylpyrimidin-2-amines can then be used to form various metal complexes. For instance, 4-pyridinylpyrimidines are known to be effective ligands for creating metal complexes mdpi.com. It has been noted that this compound is used in the preparation of oxalic acid monoamide ligand compounds which are active in catalyzing coupling reactions, indicating its role as a precursor to more complex ligands chemicalbook.com.
The coordination behavior of similar amino-pyridine scaffolds has been more broadly investigated, with applications in base metal catalysis, such as Atom Transfer Radical Polymerization (ATRP) using iron(II) complexes nsf.gov. These studies highlight the importance of the ligand structure in determining the catalytic activity of the resulting metal complex nsf.gov.
Given the lack of direct experimental data on this compound metal complexes, this remains an area ripe for future investigation. The synthesis and characterization of such complexes would provide valuable insights into their structural, electronic, and potentially catalytic properties.
Relevance of Precursor Schiff Bases in Coordination Chemistry
Schiff bases derived from aminopyrimidines are of significant interest in coordination chemistry due to their facile synthesis and versatile coordination behavior. These ligands are typically formed through the condensation reaction of a primary amine, such as a substituted 2-aminopyrimidine (B69317), with an aldehyde or ketone semanticscholar.orgmdpi.com. The resulting Schiff base ligand, containing an imine (-C=N-) group, can coordinate to metal ions through the imine nitrogen and other donor atoms present in the pyrimidine and aldehyde/ketone precursors.
A number of studies have reported the synthesis and characterization of transition metal complexes with pyrimidine-based Schiff base ligands. For example, a Schiff base derived from the condensation of a pyrimidine amine with 2-hydroxy-1-naphthaldehyde (B42665) has been used to synthesize Co(II), Ni(II), Cu(II), and Pd(II) complexes semanticscholar.orgresearchgate.net. Spectroscopic and analytical data have confirmed the coordination of the Schiff base to the metal ions, often in a bidentate or tridentate fashion semanticscholar.orgresearchgate.netekb.eg.
The coordination of these Schiff base ligands to metal ions can lead to the formation of complexes with specific geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure ekb.eg. The electronic and magnetic properties of these complexes are also of interest, with studies reporting on their photoluminescence and electrochemical behavior semanticscholar.orgresearchgate.net.
The table below summarizes some examples of metal complexes formed from pyrimidine-based Schiff bases, highlighting the diversity of metal ions and ligand structures that have been explored.
| Metal Ion | Aldehyde/Ketone Precursor | Pyrimidine-Amine Precursor | Proposed Geometry | Reference |
| Co(II) | 2-hydroxy-1-naphthaldehyde | 2-aminopyrimidine derivative | Not specified | semanticscholar.orgresearchgate.net |
| Ni(II) | 2-hydroxy-1-naphthaldehyde | 2-aminopyrimidine derivative | Not specified | semanticscholar.orgresearchgate.net |
| Cu(II) | 2-hydroxy-1-naphthaldehyde | 2-aminopyrimidine derivative | Not specified | semanticscholar.orgresearchgate.net |
| Pd(II) | 2-hydroxy-1-naphthaldehyde | 2-aminopyrimidine derivative | Not specified | semanticscholar.orgresearchgate.net |
| Co(II) | Not Specified | 2-aminopyrimidine | Octahedral | ekb.eg |
| Ni(II) | Not Specified | 2-aminopyrimidine | Octahedral | ekb.eg |
| Cu(II) | Not Specified | 2-aminopyrimidine | Octahedral | ekb.eg |
| Zn(II) | Not Specified | 2-aminopyrimidine | Octahedral | ekb.eg |
| Cd(II) | Not Specified | 2-aminopyrimidine | Octahedral | ekb.eg |
| Hg(II) | Not Specified | 2-aminopyrimidine | Octahedral | ekb.eg |
| Au(III) | Not Specified | 2-aminopyrimidine | Square Planar | ekb.eg |
Exploration of Metal-Organic Frameworks or Catalytic Systems Containing Pyrimidine-Amine Scaffolds
Pyrimidine-amine scaffolds are valuable components in the design and synthesis of metal-organic frameworks (MOFs) and other catalytic systems. MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of pyrimidine-amine moieties into the organic linkers can introduce basic sites and potential coordination points, which can enhance the catalytic activity and selectivity of the resulting MOFs.
For instance, an iron-based MOF has been used as a recyclable magnetic nano-organocatalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives nih.govfrontiersin.org. In this system, the pyrimidine-containing framework provides catalytically active sites for the multicomponent reaction nih.govfrontiersin.org. Similarly, a cobalt-based MOF synthesized with a Schiff base ligand has demonstrated high efficiency as a catalyst for the one-step synthesis of pyrimidine analogs via the Biginelli reaction researchgate.net.
The catalytic applications of metal complexes with ligands containing pyrimidine-amine scaffolds extend beyond MOFs. Terpyridine-metal complexes, which share structural similarities with pyrimidine-based ligands, are known to be effective catalysts in a variety of organic transformations, including C-C bond formation and hydrofunctionalization reactions rsc.orgnih.gov. The tridentate nature of the terpyridine ligand helps to stabilize the metal center and facilitate the catalytic cycle rsc.orgnih.gov.
The table below provides examples of catalytic systems based on pyrimidine-amine scaffolds and their applications.
| Catalytic System | Ligand/Scaffold | Metal Ion | Catalytic Application | Reference |
| Metal-Organic Framework | 2,6-pyridinedicarboxylic acid | Iron | Synthesis of pyrano[2,3-d]pyrimidines | nih.govfrontiersin.org |
| Metal-Organic Framework | Schiff base ligand | Cobalt | Synthesis of pyrimidine analogs (Biginelli reaction) | researchgate.net |
| Metal Complex | Terpyridine | Ruthenium, Rhodium, etc. | C-C bond formation, hydrofunctionalization | nih.gov |
| Metal Complex | Amino-pyridine | Iron(II) | Atom Transfer Radical Polymerization (ATRP) | nsf.gov |
Conclusion and Future Research Directions
Synthesis and Characterization Advances
Recent advancements in synthetic organic chemistry have provided efficient and versatile routes to a diverse library of N-benzylpyrimidin-2-amine derivatives. A predominant method for the synthesis of N-arylpyrimidin-2-amines involves the Buchwald-Hartwig amination protocol. mdpi.com This palladium-catalyzed cross-coupling reaction allows for the efficient formation of the key C-N bond, typically using catalysts like dichlorobis(triphenylphosphine)Pd(II) with ligands such as Xantphos. mdpi.com Another significant strategy involves the condensation of substituted guanidines with enones, which has been a traditional yet effective approach. mdpi.com
Furthermore, Suzuki coupling reactions have been employed to introduce various aryl or heteroaryl substituents onto the pyrimidine (B1678525) core, enabling extensive structure-activity relationship (SAR) studies. acs.org For instance, the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been achieved through the initial addition of a benzylamine (B48309) moiety to a dichloropyrimidine scaffold, followed by a Suzuki coupling with a suitable boronic acid. acs.org
The characterization of these newly synthesized compounds relies on a suite of modern analytical techniques. Structural confirmation is routinely achieved using Fourier-transform nuclear magnetic resonance (FT-NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry. mdpi.comacs.org Purity is often determined by high-performance liquid chromatography (HPLC) and elemental analysis, ensuring the reliability of subsequent biological evaluations. mdpi.comacs.org
Pharmacological Efficacy and Selectivity Profiling
Derivatives of this compound have shown significant potential across multiple therapeutic areas, including oncology, infectious diseases, and parasitology. The 2-aminopyrimidine (B69317) moiety is a critical structural subunit in many biologically active compounds and serves as a drug-like scaffold. mdpi.comijpsjournal.com
In oncology, these compounds have been identified as potent inhibitors of various protein kinases and other key enzymes involved in cancer progression. mdpi.comgoogle.com For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as nanomolar inhibitors of the ubiquitin-specific protease 1 (USP1)/UAF1 deubiquitinase complex, a promising target for anticancer therapies, particularly in non-small cell lung cancer. acs.org A strong correlation has been observed between the inhibition of USP1/UAF1 and decreased cancer cell survival. acs.org Similarly, substituted N-phenylpyrimidin-2-amine analogs have been investigated as inhibitors of Axl kinase, a receptor tyrosine kinase implicated in various cancers. google.com The antiproliferative activity of these scaffolds has been demonstrated in multiple cancer cell lines. nih.gov
The scaffold has also been extensively explored for its antimicrobial properties. ijpsjournal.comresearchgate.net Various derivatives have demonstrated activity against pathogenic bacteria, including Staphylococcus aureus and Bacillus subtilis. researchgate.netacs.org The adaptability of the pyrimidine core allows for modifications that can enhance potency and broaden the spectrum of activity against drug-resistant microbial strains. ijpsjournal.com Beyond antibacterial applications, N-benzyl-1H-benzimidazol-2-amine derivatives have been synthesized and evaluated for their in vitro activity against Leishmania species, the protozoan parasites responsible for leishmaniasis. nih.gov Certain compounds in this series showed micromolar activity and favorable selectivity indices, with arginase identified as a potential therapeutic target. nih.gov
Selectivity is a critical aspect of drug development. Studies on compounds like ML323, an inhibitor of the USP1/UAF1 complex, have shown an encouraging selectivity profile when tested against a panel of deubiquitinating enzymes (DUBs), proteases, and kinases. acs.org While potent against its primary target, some off-target inhibition was noted at higher concentrations against targets such as 5-HT receptors and PPARγ, highlighting the need for continued optimization. acs.org
| Compound Class | Target | Pharmacological Activity | Reported Potency (IC50) | Disease Area |
|---|---|---|---|---|
| N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 Deubiquitinase | Anticancer | 70 nM - 180 nM | Non-small Cell Lung Cancer acs.org |
| N-phenylpyrimidin-2-amine | Axl Kinase | Anticancer | Data not specified | Cancer google.com |
| N-benzyl-1H-benzimidazol-2-amine | Leishmania mexicana Arginase | Antileishmanial | Micromolar range | Leishmaniasis nih.gov |
| 5-Benzyl-2,4-diaminopyrimidine | Dihydrofolate Reductase (DHFR) | Antibacterial | Data not specified | Bacterial Infections acs.org |
| 2-Anilinopyrimidine | Aurora A, VEGF-R2 | Anticancer | Submicromolar range | Cancer nih.govnih.gov |
Computational Design and Optimization Strategies
Computational methods are increasingly integral to the drug discovery process, enabling the rational design and optimization of lead compounds. For this compound derivatives, molecular docking studies have been instrumental in elucidating the potential binding modes of these inhibitors within the active sites of their target enzymes. nih.gov For instance, docking studies were used to understand how N-benzyl-1H-benzimidazol-2-amine derivatives might interact with and inhibit L. mexicana arginase, providing a basis for their mechanism of action. nih.gov
Structure-based design strategies, such as a "cut and glue" approach, have been successfully applied. This method involves dissecting the structure of a known inhibitor and reassembling the core fragments in novel ways to create new chemical scaffolds. This strategy led to the development of 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones as dual inhibitors of Aurora A and VEGF receptor kinases. nih.gov Docking experiments for these new analogs showed that the 2-anilinopyrimidine portion was oriented toward the hinge region of the kinase, forming key hydrogen bonds. nih.gov
Optimization strategies often focus on improving potency while enhancing metabolic stability. For USP1/UAF1 inhibitors, initial leads were modified to replace lipophilic groups with moieties like oxetane to improve metabolic stability and solubility. acs.org These computational and medicinal chemistry efforts aim to refine the scaffold to achieve higher potency, greater selectivity, and more favorable pharmacokinetic properties.
Emerging Avenues for Therapeutic Development and Interdisciplinary Research
The this compound scaffold represents a fertile ground for future therapeutic development. The demonstrated inhibition of novel anticancer targets like the USP1/UAF1 deubiquitinase complex establishes this enzyme as a druggable target and validates the pyrimidine core as a platform for developing first-in-class cancer therapies. acs.org Future work will likely focus on optimizing these inhibitors to improve their in vivo efficacy and advance them toward clinical trials.
Emerging avenues include the expansion of this scaffold's application to other diseases. Given its success as a kinase inhibitor scaffold, there is potential to design derivatives that target other kinases implicated in inflammatory or neurodegenerative diseases. mdpi.comgoogle.com The broad-spectrum antimicrobial potential also warrants further investigation, particularly in an era of growing antimicrobial resistance. ijpsjournal.com Developing derivatives with novel mechanisms of action against resistant bacterial and fungal pathogens is a critical area for future research.
Interdisciplinary research will be key to unlocking the full potential of these compounds. Collaborations between synthetic chemists, computational biologists, pharmacologists, and clinicians will be essential. Advanced computational techniques, such as molecular dynamics simulations and machine learning-based quantitative structure-activity relationship (QSAR) models, can accelerate the design-synthesis-test cycle. mdpi.com Furthermore, exploring novel drug delivery systems for these compounds could enhance their therapeutic index. The continued exploration of the this compound scaffold and its derivatives holds considerable promise for the discovery of new medicines to address unmet medical needs.
Q & A
Q. What are the common synthetic routes for N-benzylpyrimidin-2-amine, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Synthesis via Reductive Amination : A Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 hours) can be adapted for synthesizing N-benzyl derivatives. For example, N-benzylnaphthalen-1-amine was synthesized with 84% yield using Pd/NiO, suggesting similar conditions may apply .
- Multi-Step Approaches : Start with pyrimidin-2-amine and benzyl halides in alkaline media, followed by purification via column chromatography. Optimize solvent polarity (e.g., DMF vs. THF) to enhance nucleophilic substitution efficiency.
- Critical Parameters : Monitor reaction temperature (avoiding side reactions like over-alkylation) and catalyst loading (e.g., 1.1 wt% Pd/NiO) to balance cost and efficiency.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for pyrimidine and benzyl groups) and NH protons (δ ~5 ppm, broad singlet). Compare with N-benzylnaphthalen-1-amine’s NMR data .
- X-ray Crystallography : Resolve dihedral angles (e.g., 67.63° between pyridine and benzyl rings in N-benzylpyridin-2-amine) and hydrogen-bonding patterns (e.g., R2<sup>2</sup>(8) motifs) to confirm stereochemistry .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C11H12N3).
Advanced Research Questions
Q. How can structural modifications of this compound enhance its histone deacetylase (HDAC) inhibitory activity?
Methodological Answer:
- Derivative Design : Introduce electron-withdrawing groups (e.g., -CF3) at the pyrimidine C4 position to improve HDAC binding, as shown for N-benzylpyrimidin-2-amine derivatives (IC50 values ≤ 1 µM) .
- Structure-Activity Relationship (SAR) : Use molecular docking to predict interactions with HDAC’s zinc-binding domain. Prioritize substituents that stabilize the deprotonated amine (e.g., methylsulfanyl groups) .
- Validation : Test inhibitory potency via fluorometric assays using HeLa cell lysates and compare with SAHA (vorinostat) as a positive control.
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, and cell line passage number) to minimize variability. For example, discrepancies in IC50 values may arise from differences in HDAC isoform selectivity .
- Meta-Analysis : Apply systematic review frameworks (e.g., Cochrane Handbook) to evaluate bias in published data, focusing on sample size and blinding protocols .
- Orthogonal Assays : Confirm enzyme inhibition with complementary methods (e.g., Western blot for acetylated histone H3 vs. fluorometric activity assays).
Q. How does the solid-state packing of this compound influence its stability and solubility?
Methodological Answer:
- Crystal Engineering : Analyze hydrogen-bond networks (e.g., N–H⋯N interactions forming dimeric motifs) using single-crystal X-ray data. Modify crystallization solvents (e.g., ethanol vs. DMSO) to alter packing density .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Correlate stability with crystallinity (assessed by PXRD).
- Solubility Enhancement : Co-crystallize with coformers (e.g., succinic acid) or use amorphous solid dispersions to improve bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
